Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone
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Overview
Description
Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C14H12N4O4. It is a derivative of phenylacetaldehyde and 2,4-dinitrophenylhydrazine. This compound is often used in organic chemistry for various analytical and synthetic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone is typically synthesized through a condensation reaction between phenylacetaldehyde and 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The reaction mixture is usually heated to facilitate the formation of the hydrazone derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of automated reactors and purification systems to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of phenylacetaldehyde.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of phenylacetaldehyde (2,4-dinitrophenyl)hydrazone involves its ability to form stable hydrazone derivatives with aldehydes and ketones. This reaction is facilitated by the nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by the elimination of water. The resulting hydrazone is stabilized by resonance structures, which contribute to its stability and reactivity.
Comparison with Similar Compounds
Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone can be compared with other similar compounds such as:
- Benzaldehyde (2,4-dinitrophenyl)hydrazone
- Cyclohexanone (2,4-dinitrophenyl)hydrazone
- Acetaldehyde (2,4-dinitrophenyl)hydrazone
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable derivatives with a wide range of aldehydes and ketones. This makes it particularly useful in analytical chemistry for the detection and quantification of these functional groups.
Properties
CAS No. |
2074-04-6 |
---|---|
Molecular Formula |
C14H12N4O4 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
2,4-dinitro-N-[(E)-2-phenylethylideneamino]aniline |
InChI |
InChI=1S/C14H12N4O4/c19-17(20)12-6-7-13(14(10-12)18(21)22)16-15-9-8-11-4-2-1-3-5-11/h1-7,9-10,16H,8H2/b15-9+ |
InChI Key |
QYBYRPHXHXLZGL-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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